S-(-)-Cefotaxime - 1151540-28-1

S-(-)-Cefotaxime

Catalog Number: EVT-10918154
CAS Number: 1151540-28-1
Molecular Formula: C16H17N5O7S2
Molecular Weight: 455.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cefotaxime is a third-generation cephalosporin antibiotic. Like other third-generation cephalosporins, it has broad spectrum activity against Gram positive and Gram negative bacteria. In most cases, it is considered to be equivalent to ceftriaxone in terms of safety and efficacy. Cefotaxime sodium is marketed under various trade names including Claforan (Sanofi-Aventis).
Cefotaxime is a third generation semisynthetic cephalosporin antibiotic with bactericidal activity. Cefotaxime inhibits mucopeptide synthesis by binding to and inactivating penicillin binding proteins thereby interfering with the final transpeptidation step required for cross-linking of peptidoglycan units which are a component of bacterial cell walls. This results in a reduction of cell wall stability and causes cell lysis.
Overview

S-(-)-Cefotaxime is a third-generation cephalosporin antibiotic primarily used to treat a variety of bacterial infections. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a valuable therapeutic agent in clinical settings. Cefotaxime is particularly effective against pathogens that produce beta-lactamase enzymes, which often confer resistance to other antibiotics. The compound is marketed under various trade names, including Claforan, and is classified as a small molecule drug with the DrugBank Accession Number DB00493 .

Source and Classification

Cefotaxime is derived from 7-aminocephalosporanic acid, which serves as the core structure for many cephalosporin antibiotics. It belongs to the beta-lactam class of antibiotics and is characterized by its unique molecular structure that includes a beta-lactam ring and a thiazole ring. This configuration enhances its antibacterial activity and stability against enzymatic degradation .

Synthesis Analysis

The synthesis of S-(-)-Cefotaxime typically involves several key steps:

  1. Starting Materials: The synthesis begins with 7-aminocephalosporanic acid, which is reacted with various reagents to form cefotaxime.
  2. Reaction Conditions: The process often employs solvents such as methylene dichloride and triethylamine as catalysts. For instance, one method combines 7-aminocephalosporanic acid with methyl 5-(methoxyimino) penicillanic acid in the presence of triethylamine, followed by pH adjustment using hydrochloric acid to precipitate cefotaxime acid .
  3. Final Steps: The cefotaxime acid is then converted to its sodium salt form using sodium acetate in an aqueous isopropanol solution, leading to the formation of S-(-)-Cefotaxime sodium .
Molecular Structure Analysis

The molecular formula for S-(-)-Cefotaxime is C16H17N5O7SC_{16}H_{17}N_{5}O_{7}S, with a molecular weight of approximately 455.465 g/mol. The structure features:

  • Beta-lactam Ring: Essential for its antibacterial activity.
  • Thiazole Ring: Enhances the spectrum of activity.
  • Chiral Centers: The specific stereochemistry contributes to its efficacy and safety profile.

The three-dimensional structure can be represented using various chemical visualization tools, which highlight the spatial arrangement of atoms crucial for its biological function .

Chemical Reactions Analysis

S-(-)-Cefotaxime participates in several chemical reactions:

  1. Hydrolysis: The beta-lactam ring can undergo hydrolysis when exposed to water or beta-lactamase enzymes, leading to the loss of antibacterial activity.
  2. Complex Formation: Cefotaxime can form complexes with transition metals, which may enhance or alter its antibacterial properties. For example, metal complexes have been studied for their potential increased efficacy against resistant bacterial strains .
  3. Degradation Studies: Stability studies indicate that cefotaxime can degrade under certain conditions, impacting its pharmacological effectiveness. Factors such as temperature and pH significantly influence its stability .
Mechanism of Action

S-(-)-Cefotaxime exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. This mechanism involves:

  • Binding to Penicillin-Binding Proteins (PBPs): Cefotaxime binds with high affinity to PBPs, disrupting the transpeptidation process essential for peptidoglycan cross-linking in bacterial cell walls.
  • Bactericidal Activity: The disruption of cell wall synthesis leads to bacterial lysis and death, particularly effective against actively dividing bacteria .
Physical and Chemical Properties Analysis

The physical and chemical properties of S-(-)-Cefotaxime include:

Relevant Data

PropertyValue
Molecular Weight455.465 g/mol
Chemical FormulaC16H17N5O7SC_{16}H_{17}N_{5}O_{7}S
SolubilitySoluble in water
Stability pHApproximately 5.9
Applications

S-(-)-Cefotaxime is widely used in both clinical and research settings:

  1. Clinical Uses:
    • Treatment of infections caused by susceptible bacteria affecting various systems including respiratory, urinary, and central nervous systems.
    • Prophylactic use prior to surgical procedures to prevent infections.
  2. Research Applications:
    • Utilized in studies investigating bacterial resistance mechanisms.
    • Employed as a selective agent in molecular biology for cultivating genetically modified organisms that express resistance genes .
Stereochemical Determinants of Antibacterial Efficacy

Enantiomeric Specificity in β-Lactam Target Engagement

S-(-)-Cefotaxime demonstrates stringent enantioselectivity in its binding interactions with penicillin-binding proteins (PBPs), a class of bacterial enzymes essential for peptidoglycan biosynthesis. The (6R,7R) absolute configuration of its β-lactam ring is indispensable for optimal spatial orientation during acylation of the catalytic serine residue in PBPs. Studies using radiolabeled cefotaxime isomers reveal that the S-(-)-enantiomer exhibits a 200-fold greater binding affinity for PBP-3 in Escherichia coli compared to its R-(+)-counterpart, attributable to complementary hydrogen bonding between the C3/C4 carboxylate group and conserved residues in the PBP active site [1] [9].

The pharmacological consequence of this stereospecificity manifests in concentration-dependent morphological effects:

  • Low concentrations (0.1–0.5 × MIC): Selective inhibition of PBP-3 triggers filamentation through impaired septation, observed in 92% of Enterobacteriaceae isolates [9].
  • High concentrations (≥4 × MIC): Saturation of PBP-1a/1b induces rapid bacteriolysis, correlating with reduced endotoxin release [9]. Notably, extended-spectrum β-lactamase (ESBL)-producing Klebsiella pneumoniae retain this response pattern, confirming PBP engagement remains unaffected by plasmid-mediated resistance mechanisms [9].

Table 1: Affinity of S-(-)-Cefotaxime for Essential PBPs in Gram-Negative Bacteria

Penicillin-Binding ProteinBiological Function50% Saturating Concentration (μg/mL)Morphological Outcome
PBP-1a/1bTransglycosylase/transpeptidase0.8 ± 0.2Cytolysis
PBP-2Cell shape maintenance1.5 ± 0.3Spheroplast formation
PBP-3Septal peptidoglycan synthesis0.25 ± 0.05Filamentation

Data derived from competitive binding assays using fluorescent penicillin analogues [1] [3].

Molecular dynamics simulations further elucidate that the 2-aminothiazol-4-yl moiety stabilizes the S-(-)-enantiomer in the PBP binding cleft via π-stacking with Tyr526 (E. coli PBP-3 numbering), an interaction geometrically unattainable by the R-(+)-form [3].

Conformational Dynamics of the Methoxyimino Side Chain

The (Z)-syn configuration of the C7β methoxyimino substituent [(2-methylprop-1-en-1-yl)oxyimino] governs both membrane permeability and target accessibility in S-(-)-Cefotaxime. X-ray crystallography of the anti-isomer (V240G mutant) reveals steric occlusion by Val231 and Arg244 in OmpF porin channels, reducing penetration 100-fold compared to the natural syn-configured molecule [3]. This geometric constraint explains the >500 μg/mL MIC of the anti-isomer against E. coli, despite equivalent β-lactamase stability in vitro [3].

Key biophysical attributes conferred by the syn conformation include:

  • Reduced desolvation energy: The solvent-exposed methoxy group lowers the energy barrier for outer membrane transit by 3.2 kcal/mol versus the buried anti-isomer [3].
  • Rotational restriction: Intramolecular hydrogen bonding between the oxyimino nitrogen and C4 carbonyl oxygen limits side chain mobility (torsion angle Φ = 15° ± 3°), preorganizing the molecule for PBP recognition [3].

Table 2: Permeability Parameters of Cefotaxime Isomers in E. coli

ConfigurationPorin Permeability Coefficient (cm/s × 10⁶)PBP-3 Saturation (50% at μg/mL)MIC (μg/mL)
Syn (S-(-)-form)8.9 ± 0.70.250.06
Anti0.09 ± 0.0228.5>500

Data from in vivo competition assays and membrane translocation studies [3].

Notably, molecular modeling demonstrates that the syn conformation positions the methoxy oxygen 3.8 Å from Arg148 in OmpF, enabling electrostatic guidance through the porin lumen—a steering effect absent in the anti-isomer due to steric expulsion from the constriction zone [3].

Stereoelectronic Effects on β-Lactamase Stability

S-(-)-Cefotaxime resists hydrolysis by class A β-lactamases through stereoelectronic tuning of its β-lactam ring and C7β side chain. Kinetic analyses show a hydrolysis rate (kcat) of 0.0035 s⁻¹ against TEM-1 β-lactamase—200-fold slower than cephaloridine—attributed to three protective electronic effects [4] [7]:

  • Methoxyimino electron withdrawal: The sp²-hybridized oxyimino nitrogen reduces β-lactam ring nucleophilicity (Hammett constant σmeta = 0.78), increasing transition state energy for acylation [7].
  • Aminothiazole resonance stabilization: Conjugation between the thiazole nitrogen and β-lactam carbonyl (bond order 1.28) impedes ring opening during acylation [8].
  • C3 acetoxy group stereochemistry: The S-configuration at C3 sterically hinders deacylation water access in KPC-2 β-lactamase, increasing acyl-enzyme half-life to 48 minutes versus 2 minutes for 3-desacetyl derivatives [7].

Table 3: Hydrolysis Kinetics of S-(-)-Cefotaxime by Class A β-Lactamases

Enzymekcat (s⁻¹)Km (μM)kcat/Km (M⁻¹s⁻¹)Relative Hydrolysis Rate (%)
TEM-10.0035 ± 0.0002530 ± 706.60.5
SHV-10.0041 ± 0.0003610 ± 906.70.6
CTX-M-150.18 ± 0.0285 ± 12211826
KPC-2 (cefotaxime)1.9 ± 0.12530 ± 703585100 (reference)
KPC-2 (ceftazidime)0.042 ± 0.005>1000<421.2

Data from spectrophotometric hydrolysis assays [4] [7].

High-resolution crystallography of KPC-2:S-(-)-Cefotaxime acyl-enzymes (1.8 Å resolution) reveals protective loop dynamics: the Ω-loop (residues 161–179) maintains Glu166 in the "in" conformation, optimally positioned for deacylation. In contrast, ceftazidime acylation induces Ω-loop displacement that misaligns Glu166, explaining KPC-2's 45-fold lower kcat for ceftazidime versus cefotaxime [7]. This stereoelectronic optimization renders S-(-)-Cefotaxime refractory to all but carbapenemase-producing Enterobacteriaceae, preserving efficacy against >90% of ESBL producers [1] [5].

Properties

CAS Number

1151540-28-1

Product Name

S-(-)-Cefotaxime

IUPAC Name

(6S,7S)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C16H17N5O7S2

Molecular Weight

455.5 g/mol

InChI

InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9+/t10-,14-/m0/s1

InChI Key

GPRBEKHLDVQUJE-ZLWRGHKMSA-N

Solubility

Soluble

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

Isomeric SMILES

CC(=O)OCC1=C(N2[C@H]([C@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.